molecular formula C17H14ClN3O3 B2514888 Benzofuran-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034321-17-8

Benzofuran-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2514888
CAS RN: 2034321-17-8
M. Wt: 343.77
InChI Key: PAGANEDKLUJARN-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(phenyl)methanone derivatives are a class of compounds that have been the subject of various studies due to their potential biological activities. These compounds have been synthesized and evaluated for different applications, including as selective CB2 receptor agonists, antimicrobial agents, and probes for β-amyloid plaques in Alzheimer's disease (AD) .

Synthesis Analysis

The synthesis of these derivatives involves multiple steps and different chemical reactions. For instance, a selective CB2 receptor agonist was synthesized from 3-hydroxy-4-iodo benzoic acid through a nine-step process that included palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reaction, chemical resolution, and Wolf–Kishner reaction . Another study reported the synthesis of benzofuran-2-yl(phenyl)methanone analogs with anti-microbial activity using condensation reactions . Additionally, benzofuran-2-yl(phenyl)methanone derivatives evaluated as probes for β-amyloid plaques were produced by a Rap-Stoermer condensation reaction .

Molecular Structure Analysis

The molecular structures of these derivatives were confirmed using various spectroscopic techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C-NMR), mass spectrometry (MS), and high-resolution mass spectrometry (HRMS) . These techniques ensure the correct identification of the synthesized compounds and their structural integrity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran-2-yl(phenyl)methanone derivatives are crucial for their biological activity. The palladium-catalyzed reactions, for example, are essential for forming the desired molecular frameworks with high enantiomeric excess, which is important for the selectivity of the CB2 receptor agonist . The condensation reactions are also significant as they form the core structure of the compounds, which can be further modified to enhance their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran-2-yl(phenyl)methanone derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structures. These properties are important for their biological activity and potential therapeutic applications. For example, compounds with a N,N-dimethylamino group showed high affinity for Aβ(1-42) aggregates, which is crucial for their function as probes for β-amyloid plaques in AD . The antimicrobial activity and cytotoxicity of the synthesized compounds were also assessed, with some compounds demonstrating excellent potency against bacteria and fungi, and non-toxic nature against cancer cell lines .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • Antimicrobial Activity : Several studies have synthesized novel benzofuran derivatives and evaluated their antimicrobial efficacy. For instance, compounds containing benzofuran barbitone and thiobarbitone moieties showed promising antibacterial and antifungal activities against various strains (Kenchappa et al., 2013). Similarly, another study reported the synthesis of benzofuran-2-yl(phenyl)methanone analogs, which displayed notable antimicrobial properties (Shankar et al., 2018).

  • Antioxidant Activity : Benzofuran derivatives have been identified to exhibit antioxidant properties. For example, certain benzofuran compounds demonstrated free radical scavenging activity and chelating ability with Fe2+ ions (Kenchappa et al., 2013).

Biological Evaluation and Synthesis

  • Synthesis of Derivatives : Various studies have focused on synthesizing novel benzofuran derivatives and evaluating their biological activities. This includes the creation of pyrimidine, pyridine, and pyrrolidine derivatives with potential biological applications (Al-Haiza et al., 2003).

  • Evaluation of Biological Effects : The synthesis of these compounds often leads to an evaluation of their biological effects, such as antimicrobial activity and cytotoxicity against various cancer cell lines. For instance, certain benzofuran-2-yl(phenyl)methanone analogs demonstrated non-toxic nature against human cervical and Supt1 cancer cell lines (Shankar et al., 2018).

Additional Applications

  • Antiproliferative Effects and Reversal of Multidrug Resistance : Some benzofuran derivatives have been studied for their antiproliferative effects and ability to reverse multidrug resistance in cancer cell lines, demonstrating potential applications in cancer treatment (Parekh et al., 2011).

  • Potential in Alzheimer's Disease Imaging : A study involving the synthesis of a benzofuran derivative, SPBF, indicated its potential use as an amyloid imaging agent for detecting B-amyloid plagues in the brain of Alzheimer’s disease patients (Labib, 2013).

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “Benzofuran-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone” and similar compounds could have potential applications in the development of new therapeutic agents.

properties

IUPAC Name

1-benzofuran-2-yl-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c18-12-8-19-17(20-9-12)23-13-5-6-21(10-13)16(22)15-7-11-3-1-2-4-14(11)24-15/h1-4,7-9,13H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGANEDKLUJARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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